molecular formula C20H15N3O4S B11369879 Ethyl 2-(5-phenylisoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate

Ethyl 2-(5-phenylisoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B11369879
M. Wt: 393.4 g/mol
InChI Key: URKGCUKANXWUBW-UHFFFAOYSA-N
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Description

ETHYL 2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the oxazole and phenyl groups. Common reagents used in these reactions include ethyl chloroformate, phenyl isocyanate, and various catalysts to facilitate the formation of the desired product. Reaction conditions often involve controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition, temperature control, and product isolation would be essential to maintain consistency and efficiency. Purification methods such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can lead to a wide range of products depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential biological activities could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Phenyl-1,2-oxazole-3-amido)benzoic acid: Shares the oxazole and phenyl groups but lacks the benzothiazole core.

    Ethyl 2-(5-phenyl-1,2-oxazole-3-amido)benzoate: Similar structure but with different functional groups.

    Benzothiazole derivatives: Various compounds with the benzothiazole core but different substituents.

Uniqueness

ETHYL 2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is unique due to its combination of the benzothiazole core with the oxazole and phenyl groups. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H15N3O4S

Molecular Weight

393.4 g/mol

IUPAC Name

ethyl 2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C20H15N3O4S/c1-2-26-19(25)13-8-9-14-17(10-13)28-20(21-14)22-18(24)15-11-16(27-23-15)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,21,22,24)

InChI Key

URKGCUKANXWUBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4

Origin of Product

United States

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